1,3,3-Trimethylpiperidin-4-amine hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer

Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .

Antiviral

Piperidine derivatives are also used as antiviral agents . They have shown effectiveness in inhibiting the replication of various viruses .

Antimalarial

Piperidine derivatives have been used in the treatment of malaria . They have shown effectiveness in inhibiting the growth of Plasmodium parasites, which cause malaria .

Antimicrobial and Antifungal

Piperidine derivatives are used as antimicrobial and antifungal agents . They have shown effectiveness in inhibiting the growth of various bacteria and fungi .

Antihypertensive

Piperidine derivatives are used in the treatment of hypertension . They have shown effectiveness in lowering blood pressure .

Analgesic and Anti-inflammatory

Piperidine derivatives are used as analgesic and anti-inflammatory agents . They have shown effectiveness in relieving pain and reducing inflammation .

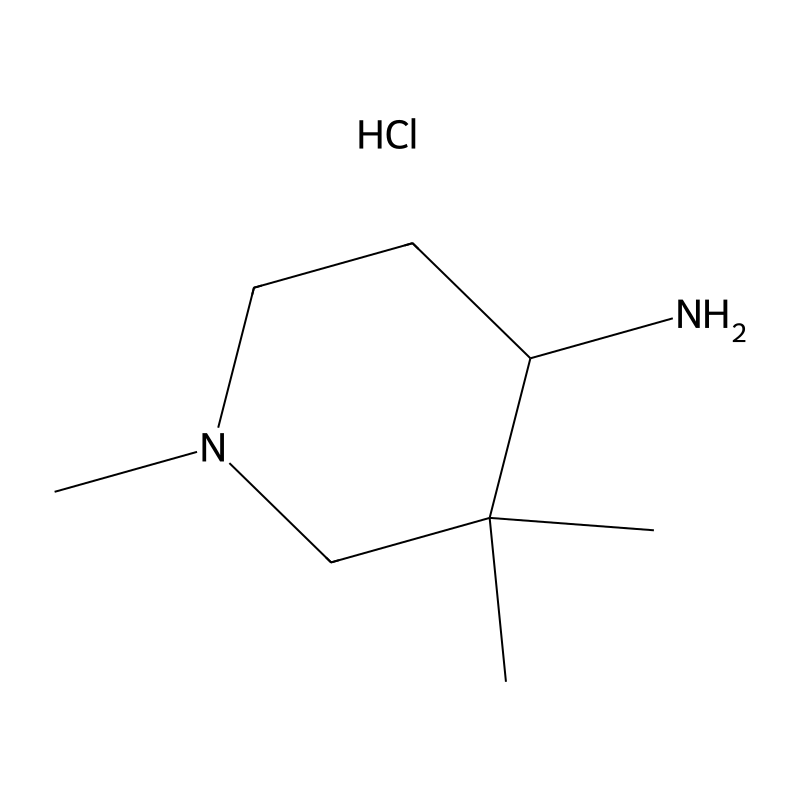

1,3,3-Trimethylpiperidin-4-amine hydrochloride is a derivative of piperidine, characterized by a six-membered ring structure containing nitrogen. The compound features three methyl groups attached to the first and third carbon atoms of the piperidine ring, along with an amine group at the fourth position. The hydrochloride form is produced when this compound reacts with hydrochloric acid, resulting in a positively charged hydrogen ion and a negatively charged chloride ion, which stabilize the molecule .

The primary chemical reaction involving 1,3,3-trimethylpiperidin-4-amine hydrochloride is its formation from 1,3,3-trimethylpiperidin-4-amine and hydrochloric acid. This reaction can be represented as follows:

In addition to its formation, this compound can participate in various nucleophilic substitution reactions due to the presence of the amine group. It may also undergo alkylation or acylation reactions under appropriate conditions .

Piperidine derivatives, including 1,3,3-trimethylpiperidin-4-amine hydrochloride, have been investigated for their biological activities. They are noted for their potential as:

- Anticancer agents: Some studies suggest that piperidine derivatives exhibit cytotoxic properties against cancer cells.

- Antiviral agents: These compounds may inhibit viral replication and have shown promise in treating viral infections.

- Antimicrobial and antifungal agents: They have demonstrated efficacy against various bacterial and fungal strains.

- Analgesic and anti-inflammatory agents: Certain derivatives are being explored for pain relief and reducing inflammation .

- Alkylation of piperidine: Starting with piperidine, methyl groups can be introduced using methylating agents such as dimethyl sulfate or methyl iodide.

- Reduction of ketones or aldehydes: Starting from appropriate carbonyl compounds can yield substituted piperidines.

- Cyclization reactions: These can be employed to form the piperidine ring from linear precursors.

Further optimization of these methods may be necessary to achieve high yields and purity .

1,3,3-Trimethylpiperidin-4-amine hydrochloride has several applications in various fields:

- Pharmaceuticals: It is being studied for its potential therapeutic effects against cancer and infectious diseases.

- Material Science: Piperidine derivatives are utilized in developing polymers and resins due to their structural properties.

- Agricultural Chemicals: They may also find applications in agrochemicals as pest control agents .

Several compounds share structural similarities with 1,3,3-trimethylpiperidin-4-amine hydrochloride. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Piperidine | Six-membered ring with one nitrogen | Basic structure without substitutions |

| 4-Methylpiperidine | Methyl group at position 4 | Different substitution pattern affecting activity |

| 1-Methylpiperidine | Methyl group at position 1 | Potentially different pharmacological properties |

| 2-Piperidone | Contains a carbonyl group | Exhibits different reactivity due to carbonyl presence |

The uniqueness of 1,3,3-trimethylpiperidin-4-amine hydrochloride lies in its specific substitution pattern and resultant biological activities that differentiate it from other piperidine derivatives .